molecular formula C12H19N4O5PS B12773416 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate CAS No. 582-38-7

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate

Cat. No.: B12773416
CAS No.: 582-38-7
M. Wt: 362.34 g/mol
InChI Key: UKFDLENPEYTYDQ-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol dihydrogen phosphate according to IUPAC conventions. Key components of the name include:

  • Pyrimidine moiety : A 4-amino-2-methylpyrimidin-5-yl group, which forms the heterocyclic aromatic base.
  • Thiazolium ring : A 4-methyl-1,3-thiazol-3-ium core substituted at position 5 with an ethanol-phosphate side chain.
  • Phosphate group : A dihydrogen phosphate ester linked via the ethanol substituent.

Alternative nomenclature includes thiamine monophosphate , reflecting its structural relationship to vitamin B1 derivatives. The CAS registry number 17176-44-2 corresponds to its unique chemical identity.

Table 1: Systematic Identifiers
Property Value
IUPAC Name 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol dihydrogen phosphate
CAS Number 17176-44-2
Molecular Formula C₁₂H₁₈N₄O₄PS⁺
Average Molecular Weight 344.327 g/mol

Molecular Architecture and Stereochemical Properties

The molecular structure comprises three distinct regions:

  • Pyrimidine ring : A six-membered aromatic ring with amino (-NH₂) and methyl (-CH₃) substituents at positions 4 and 2, respectively.
  • Thiazolium ring : A five-membered heterocycle with a positively charged sulfur-nitrogen center, methyl-substituted at position 4.
  • Phosphoethanol side chain : A two-carbon chain linking the thiazolium ring to the dihydrogen phosphate group.
Key Structural Features:
  • Charge Distribution : The thiazolium ring carries a permanent positive charge, balanced by the anionic phosphate group.
  • Stereochemistry : The molecule lacks chiral centers due to the planar geometry of the aromatic rings and symmetric substitution patterns.
  • Intramolecular Interactions : Hydrogen bonding between the phosphate group’s hydroxyls and the pyrimidine’s amino group stabilizes the structure.
Figure 1: Optimized Geometry (Theoretical)

Theoretical calculations predict a planar pyrimidine-thiazolium core with a gauche conformation in the phosphoethanol side chain, minimizing steric hindrance.

Spectroscopic Fingerprints (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O, 700 MHz):

  • δ 2.45 ppm (s, 3H) : Methyl group on the thiazolium ring (C4-CH₃).
  • δ 3.72 ppm (t, 2H) : Ethylene protons adjacent to the phosphate group (-CH₂-OPO₃H₂).
  • δ 8.12 ppm (s, 1H) : Pyrimidine H6 proton.

¹³C NMR (D₂O, 176 MHz):

  • δ 162.5 ppm : C2 of the pyrimidine ring.
  • δ 115.3 ppm : C5 of the thiazolium ring.
  • δ 65.8 ppm : Phosphate-linked ethylene carbon.
Mass Spectrometry (MS)
  • ESI-MS (m/z) : 345.1 [M+H]⁺, 367.1 [M+Na]⁺.
  • Fragmentation Patterns :
    • m/z 122.07: Pyrimidine-methyl-thiazolium fragment.
    • m/z 224.01: Phosphate-containing side chain.
Infrared (IR) and Raman Spectroscopy
  • IR (KBr) :
    • ν 1245 cm⁻¹: P=O asymmetric stretching.
    • ν 1050 cm⁻¹: P-O-C ester linkage.
  • Raman (1064 nm excitation) :
    • 1657 cm⁻¹: N-H bending (pyrimidine amino group).
    • 1550 cm⁻¹: Thiazolium ring C=C/C=N vibrations.
Table 2: Spectral Assignments
Technique Key Peaks Assignment
¹H NMR δ 8.12 (s) Pyrimidine H6
¹³C NMR δ 162.5 Pyrimidine C2
ESI-MS 345.1 [M+H]⁺ Molecular ion
Raman 1657 cm⁻¹ N-H bending (amino group)

Properties

CAS No.

582-38-7

Molecular Formula

C12H19N4O5PS

Molecular Weight

362.34 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate

InChI

InChI=1S/C12H17N4OS.H3O4P/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-5(2,3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);(H3,1,2,3,4)/q+1;/p-1

InChI Key

UKFDLENPEYTYDQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.OP(=O)(O)[O-]

Origin of Product

United States

Biological Activity

The compound 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol; dihydrogen phosphate, also known by its various forms such as thiamine derivatives, has garnered significant attention in pharmacological research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S with a molecular weight of approximately 280.35 g/mol. The compound features a thiazolium ring and a pyrimidine moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazolium part of the molecule is known to participate in enzyme inhibition, particularly in enzymes involved in carbohydrate metabolism.
  • Antioxidant Activity : Studies have indicated that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary research suggests that it may possess antimicrobial activity against certain bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Observed Effects Reference
AntioxidantScavenging of free radicals; reduction in oxidative stress markers
AntimicrobialInhibition of growth in Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibition of α-amylase and other carbohydrate-metabolizing enzymes

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various thiamine derivatives, the compound demonstrated a notable ability to reduce malondialdehyde levels in vitro, indicating its potential for protecting against lipid peroxidation. This effect was measured using spectrophotometric methods, showing a significant decrease compared to control groups.

Case Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent.

Research Findings

Recent research has focused on the structural modifications of thiamine derivatives to enhance their biological activities. For instance, modifications at the thiazolium position have been shown to increase enzyme inhibition potency and broaden the spectrum of antimicrobial activity.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazolium salts exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results as an antibacterial agent. Studies have demonstrated its efficacy in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico docking studies suggest that modifications to the thiazolium structure could enhance its inhibitory potency, making it a candidate for further development as an anti-inflammatory agent .

Nutritional Supplementation

As a derivative of Vitamin B1, this compound plays a crucial role in metabolic processes, particularly in carbohydrate metabolism. Its supplementation can be beneficial in conditions associated with thiamine deficiency, such as Wernicke-Korsakoff syndrome and beriberi. Clinical studies have highlighted the importance of thiamine derivatives in improving neurological function and energy metabolism in patients with chronic alcoholism .

Potential in Cancer Therapy

Recent investigations have explored the potential of this compound in cancer treatment. The thiazole moiety is known for its ability to interact with various biological targets involved in tumor progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells through modulation of metabolic pathways .

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial effectsDemonstrated significant inhibition of bacterial growth
Assess enzyme inhibitionIdentified as a potential 5-lipoxygenase inhibitor
Investigate nutritional benefitsImproved metabolic outcomes in thiamine-deficient models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Thiamine Analogues ()

Compounds such as dipotassium 2-(2-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)propanedioate (14a) replace the thiazolium ring with a triazole, altering electronic properties and steric bulk. Key differences include:

  • Molecular Weight : 14a (C₁₃H₁₆N₆O₄·2K) has a higher molecular weight (422.4 g/mol) compared to the target compound (552.64 g/mol) due to the dipotassium carboxylate group .
  • Solubility : The triazole-carboxylate structure in 14a enhances water solubility, whereas the target compound’s phosphate ester may confer moderate solubility depending on hydration state .
  • Synthesis : Both compounds use nucleophilic substitution, but 14a requires alkaline hydrolysis of ester precursors, unlike the phosphorylation step in the target compound .

Thiazole-Pyrimidine Hybrids ()

Example 76 in features a 5-(morpholinomethyl)thiophen-2-yl-substituted pyrazolo[3,4-d]pyrimidine. Comparisons include:

  • Bioactivity : The morpholine and thiophene groups in Example 76 likely enhance blood-brain barrier penetration, whereas the target compound’s phosphate group may restrict it to systemic circulation .
  • Thermal Stability : Example 76 has a melting point of 252–255°C, higher than the target compound’s unspecified but likely lower stability due to hydrolyzable phosphate bonds .

Phosphate-Containing Analogues ()

The tetrahydrate form in (Synonyms: Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-3,5-dioxa-4,6-diphosphahex-1-yl)-, inner salt, tetrahydrate) shares the thiazolium-pyrimidine core but differs in phosphate connectivity:

  • Phosphate Configuration: The target compound has a monophosphate ester, while the tetrahydrate form contains a diphosphate bridge with unique hydration properties .
  • Spectral Data: The target compound’s ¹H NMR would show distinct shifts for the ethanol-phosphate group (δ ~4.1–4.3 ppm) compared to the diphosphate analogue’s complex splitting .

Physicochemical and Functional Data Table

Property Target Compound Triazole Analogue 14a Example 76 Tetrahydrate Form
Molecular Weight 552.64 g/mol 422.4 g/mol 531.3 g/mol (M+1) ~600 g/mol (estimated)
Solubility Moderate (aqueous) High (dipotassium salt) Low (organic solvents) High (hydrated form)
Key Functional Groups Thiazolium, phosphate Triazole, carboxylate Thiophene, morpholine Diphosphate, hydrate
Bioactivity Cofactor potential Enzyme inhibition Kinase inhibition Hydration-dependent

Preparation Methods

Chemical Synthesis of the Thiamine Core

The synthesis of the thiamine core (2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol) typically involves:

  • Step 1: Construction of the Pyrimidine Moiety
    The 4-amino-2-methylpyrimidine ring is synthesized via condensation reactions involving appropriate amidines and β-dicarbonyl compounds under controlled conditions.

  • Step 2: Formation of the Thiazolium Ring
    The thiazolium ring is formed by cyclization reactions involving α-haloketones and thiourea derivatives, yielding the 1,3-thiazolium structure with a methyl substituent at position 4.

  • Step 3: Linking the Pyrimidine and Thiazolium Rings
    The pyrimidine and thiazolium rings are connected via a methylene bridge at the 5-position of the pyrimidine and the 3-position of the thiazolium ring, typically through nucleophilic substitution or condensation reactions.

  • Step 4: Introduction of the Ethanol Side Chain
    The 2-hydroxyethyl side chain is attached at the 5-position of the thiazolium ring, often by alkylation with ethylene oxide or related reagents.

  • Step 5: Formation of the Hydrochloride Salt
    The free base is converted to the hydrochloride salt to improve stability and solubility, yielding thiamine hydrochloride.

Phosphorylation to Form Thiamine Monophosphate

The key step to obtain 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate is the phosphorylation of the ethanol side chain:

  • Enzymatic Phosphorylation:
    In biological systems, thiamine is phosphorylated by thiamine kinase or thiamine diphosphokinase enzymes, which catalyze the transfer of a phosphate group from ATP to the hydroxyl group of the ethanol side chain, producing thiamine monophosphate (TMP) and subsequently thiamine diphosphate (TPP) as the active coenzyme form.

  • Chemical Phosphorylation:
    In vitro chemical synthesis can achieve phosphorylation by reacting thiamine or thiamine hydrochloride with phosphorylating agents such as phosphorus oxychloride (POCl3), phosphoric acid derivatives, or phosphoramidite reagents under controlled conditions. The reaction is typically carried out in anhydrous solvents with temperature control to avoid degradation.

  • Purification:
    The phosphorylated product is purified by crystallization or chromatographic techniques to isolate the dihydrogen phosphate salt form, ensuring high purity and yield.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Notes Typical Yield (%)
Pyrimidine ring synthesis Amidines + β-dicarbonyl compounds, reflux Acid/base catalysis, inert atmosphere 70–85
Thiazolium ring formation α-Haloketones + thiourea, reflux Polar solvents, controlled pH 65–80
Coupling pyrimidine-thiazolium Nucleophilic substitution, mild heating Anhydrous conditions 60–75
Ethanol side chain attachment Alkylation with ethylene oxide, base catalysis Low temperature to prevent side reactions 70–90
Hydrochloride salt formation HCl gas or aqueous HCl Improves stability Quantitative
Phosphorylation (enzymatic) ATP + thiamine kinase, buffered aqueous media pH 7.4, 37°C, enzymatic specificity >90 (biological)
Phosphorylation (chemical) POCl3 or phosphoramidite, anhydrous solvent Low temperature, inert atmosphere 50–70

Research Findings and Analytical Data

  • Spectroscopic Characterization:
    NMR (1H, 13C, 31P), MS, and IR spectroscopy confirm the presence of the phosphate group and the integrity of the thiazolium and pyrimidine rings.

  • Biological Relevance:
    Thiamine monophosphate is an intermediate in the biosynthesis and metabolism of thiamine derivatives. It is less biologically active than thiamine diphosphate but essential in metabolic pathways.

  • Stability: The dihydrogen phosphate salt form exhibits enhanced aqueous solubility and stability compared to free thiamine, facilitating pharmaceutical formulation.

Q & A

Q. What are the established synthesis protocols for this compound, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution reactions on pyrimidine derivatives, followed by thiazolium ring formation. Key steps include:

  • Starting materials : 4-amino-2-methylpyrimidine derivatives and thiazole precursors .
  • Hydroxymethylation : Formaldehyde in basic conditions (e.g., NaOH) introduces the hydroxymethyl group at the pyrimidine 5-position .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethanol/water gradients) ensures high purity (>95%). Validate purity via HPLC with UV detection at 254 nm and FTIR for functional group confirmation .

Q. What analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at pyrimidin-2-yl and thiazol-4-yl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., 552.64 g/mol for the naphthalene disulfonate salt) .
  • Elemental Analysis : Confirm C, H, N, S ratios against theoretical values .

Q. What preliminary biological screening methods are applicable for this compound?

  • Antimicrobial assays : Use broth microdilution (e.g., MIC against E. coli or S. aureus) .
  • Enzyme inhibition : Test against kinases or oxidoreductases via spectrophotometric kinetic assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield in multi-step reactions?

  • Process control : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to adjust reagent stoichiometry .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

Q. How to resolve contradictions in reported biological activity data?

  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify structure-activity relationships .
  • Assay standardization : Replicate studies under controlled conditions (pH, temperature) to isolate confounding variables .
  • Meta-analysis : Use databases like PubChem to cross-reference bioactivity data across studies .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., thymidine kinase) to simulate binding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How to design stability studies under varying environmental conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via LC-MS .
  • pH stability : Test solubility and integrity in buffers (pH 1–13) over 72 hours .

Methodological Considerations

  • Data contradiction analysis : Use principal component analysis (PCA) to identify outliers in spectral or bioactivity datasets .
  • Stereochemical resolution : Chiral HPLC or X-ray crystallography can resolve enantiomeric impurities in synthetic batches .

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